molecular formula C9H12O2 B156767 1,4-Dioxaspiro[4.6]undeca-6,10-diene CAS No. 1728-30-9

1,4-Dioxaspiro[4.6]undeca-6,10-diene

Cat. No.: B156767
CAS No.: 1728-30-9
M. Wt: 152.19 g/mol
InChI Key: YSFODKFEYFZXRY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undeca-6,10-diene is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.195 g/mol This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.6]undeca-6,10-diene typically involves the reaction of appropriate diols with suitable reagents under controlled conditions. One common synthetic route includes the cyclization of diols in the presence of acid catalysts. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.6]undeca-6,10-diene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dioxaspiro[4.6]undeca-6,10-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dioxaspiro[4.6]undeca-6,10-diene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.6]undeca-6,10-diene can be compared with other spirocyclic compounds, such as:

  • 1,4-Dioxaspiro[4.7]dodecane
  • 6,12-Dibromo-1,4-Dioxaspiro[4.7]dodecane
  • 2,4-Dimethyl-3-Aza-Spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

These compounds share similar structural features but differ in their chemical reactivity and applications.

Properties

IUPAC Name

1,4-dioxaspiro[4.6]undeca-6,10-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFODKFEYFZXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321814
Record name 1,4-dioxaspiro[4.6]undeca-6,10-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-30-9
Record name NSC382128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dioxaspiro[4.6]undeca-6,10-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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